ethyl N-(pyridin-4-yl)carboximidate
Overview
Description
ethyl N-(pyridin-4-yl)carboximidate is a chemical compound belonging to the class of pyridine derivatives. It is known for its unique properties and is commonly used in various fields of scientific research, including medical, environmental, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(pyridin-4-yl)carboximidate typically involves the reaction of pyridine derivatives with ethylamine under controlled conditions. One common method includes the use of Grignard reagents to add ethyl groups to pyridine N-oxides, followed by treatment with acetic anhydride at elevated temperatures . Another approach involves the use of titanacyclopropanes for regioselective C2-H alkylation of pyridines .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts such as palladium or nickel can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
ethyl N-(pyridin-4-yl)carboximidate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, Grignard reagents, and titanacyclopropanes. Reaction conditions often involve elevated temperatures and the presence of catalysts such as palladium or nickel .
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different applications .
Scientific Research Applications
ethyl N-(pyridin-4-yl)carboximidate is a versatile compound with numerous scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block in various chemical reactions.
Biology: The compound is employed in the study of biological pathways and interactions, particularly in the development of new drugs and therapeutic agents.
Industry: this compound is used in the production of materials with specific properties, such as catalysts and polymers.
Mechanism of Action
The mechanism of action of ethyl N-(pyridin-4-yl)carboximidate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit voltage-gated potassium channels, leading to the elongation of action potentials and enhanced release of neurotransmitters . This mechanism is particularly relevant in the context of neurological research and drug development.
Comparison with Similar Compounds
ethyl N-(pyridin-4-yl)carboximidate can be compared with other pyridine derivatives, such as:
4-Aminopyridine: Known for its use in managing demyelinating diseases by inhibiting voltage-gated potassium channels.
N-(Pyridin-4-yl)pyridin-4-amine: Used in molecular simulations and studies of intercalated molecules.
4-(Ethylaminomethyl)pyridine: Utilized in the synthesis of sodium dithiocarbamate ligands and other derivatives.
The uniqueness of this compound lies in its specific chemical structure and the diverse range of applications it offers in various fields of research.
Properties
IUPAC Name |
ethyl N-pyridin-4-ylmethanimidate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-2-11-7-10-8-3-5-9-6-4-8/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJAHNXHWRYCELC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=NC1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80778437 | |
Record name | Ethyl pyridin-4-ylmethanimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80778437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16705-92-3 | |
Record name | Ethyl pyridin-4-ylmethanimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80778437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.